(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride
Description
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride (CAS: 1135292-94-2) is a substituted benzylamine derivative with a molecular formula of C₁₀H₁₅Cl₂NO and a molecular weight of 236.14 g/mol . Structurally, it features a benzene ring substituted with a chlorine atom at the 5-position, an isopropoxy group at the 2-position, and a methanamine moiety protonated as a hydrochloride salt. This compound is commercially available for research purposes, particularly in pharmacological and synthetic chemistry studies .
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSSTAVIPPHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648543 | |
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135292-94-2 | |
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-isopropoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through a series of reactions involving reagents such as ammonia or amines.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride serves as a building block in the synthesis of complex molecules, particularly in pharmaceutical development. It is utilized in:
- Synthesis of Pharmaceuticals : The compound can be modified to create various pharmaceutical agents targeting different biological pathways.
- Agrochemicals : It is also employed in the synthesis of agrochemical products, enhancing crop protection.
Biology
In biological research, this compound has significant implications:
- Enzyme Inhibition Studies : It is used to explore enzyme interactions and inhibition mechanisms, providing insights into metabolic pathways.
- Protein Interaction Studies : The compound aids in understanding protein interactions, which are crucial for drug development and disease understanding.
Pharmaceutical Development
A study highlighted the use of this compound in synthesizing selective serotonin receptor agonists. These compounds demonstrated high selectivity for the 5-HT2C receptor while minimizing activity at other serotonin receptors, indicating potential therapeutic applications in treating mood disorders .
Cancer Research
In cancer therapy research, this compound has been investigated as a potential inhibitor of PRMT5 (protein arginine methyltransferase 5), which plays a role in tumor cell survival. Early trials indicated that derivatives of this compound could reduce tumor burden significantly in preclinical models .
Data Tables
| Application Area | Specific Use | Outcomes |
|---|---|---|
| Chemistry | Building block for pharmaceuticals | Synthesis of selective serotonin receptor agonists |
| Biology | Enzyme inhibition studies | Insights into metabolic pathways |
| Cancer Research | PRMT5 inhibition | Reduction of tumor burden in preclinical models |
Mechanism of Action
The mechanism of action of (5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Calculated for C₈H₁₀ClNO (free base: 187.63) + HCl (36.46).
Substituent Effects on Physicochemical and Pharmacological Properties
Alkoxy Group Variations
- Isopropoxy vs. Methoxy : Replacing the methoxy group in (5-chloro-2-methoxyphenyl)methanamine HCl with isopropoxy (as in the target compound) increases steric bulk and lipophilicity. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Thiazole/Thiadiazole Heterocycles : Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl introduce a sulfur-containing heterocycle, which can improve π-π stacking interactions with biological targets. The thiazole derivative exhibits a high melting point (268°C), suggesting strong crystalline stability .
Electronic and Functional Group Modifications
- Chlorophenyl-Thiazole Hybrids : The 4-chlorophenyl-thiazole scaffold (CAS 690632-35-0) combines halogenated aromaticity with a heterocyclic core, likely broadening binding affinity in enzyme inhibition studies .
Biological Activity
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride, with the CAS number 1135292-94-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 215.69 g/mol. The compound features a chloro group and an isopropoxy moiety which contribute to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Case Study : A study evaluated the antimicrobial activity of this compound, revealing efficacy comparable to established antibiotics such as penicillin. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through modulation of key signaling pathways.
Research Findings : In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast (MDA-MB-231) and ovarian (A2780) cancer cells. The compound appears to activate caspase enzymes, crucial for the apoptotic process.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Interaction : The compound can inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Binding : It may bind to receptors that modulate cellular signaling related to growth and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.
| Compound | Activity |
|---|---|
| (5-Chloro-2-methoxyphenyl)methanol | Antimicrobial, Anticancer |
| 3-Anilino-1-prop-2-yn-1-yl-1,3-dihydro... | Antiviral, Anticancer |
These comparisons highlight the diverse biological activities associated with compounds containing similar structural motifs.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antibiotics reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value significantly lower than many conventional antibiotics .
- Anticancer Activity : Research conducted on various cancer cell lines indicated that the compound effectively inhibited proliferation and induced apoptosis in a dose-dependent manner .
- Safety Profile : Toxicity assessments showed minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
